1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)

Description

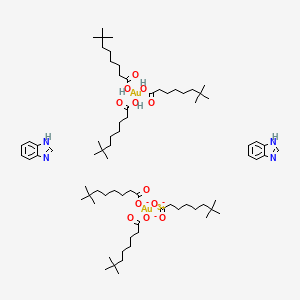

The compound “1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)” is a complex chemical entity that combines several distinct functional groups and elements. This compound includes a benzimidazole moiety, which is a heterocyclic aromatic organic compound, and two derivatives of octanoic acid, along with gold in its trivalent state. Benzimidazole derivatives are known for their wide range of biological activities, while gold compounds have significant applications in medicine and catalysis.

Properties

Molecular Formula |

C74H129Au2N4O12 |

|---|---|

Molecular Weight |

1660.8 g/mol |

IUPAC Name |

1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+) |

InChI |

InChI=1S/6C10H20O2.2C7H6N2.2Au/c6*1-10(2,3)8-6-4-5-7-9(11)12;2*1-2-4-7-6(3-1)8-5-9-7;;/h6*4-8H2,1-3H3,(H,11,12);2*1-5H,(H,8,9);;/q;;;;;;;;;+3/p-3 |

InChI Key |

RYAQIRSRWNDTBC-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1=CC=C2C(=C1)NC=N2.C1=CC=C2C(=C1)NC=N2.[Au].[Au+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction typically involves heating the reactants under reflux conditions. For the preparation of 7,7-dimethyloctanoate and 7,7-dimethyloctanoic acid, esterification and hydrolysis reactions are commonly employed. The esterification of 7,7-dimethyloctanoic acid with an alcohol in the presence of an acid catalyst yields 7,7-dimethyloctanoate .

Gold(3+) compounds can be synthesized by oxidizing gold metal in the presence of strong oxidizing agents such as chlorine gas or aqua regia. The resulting gold(3+) ions can then be complexed with various ligands, including benzimidazole and octanoate derivatives .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The production of gold(3+) compounds typically involves electrochemical methods or chemical oxidation processes to obtain high-purity gold ions .

Chemical Reactions Analysis

Types of Reactions

1H-benzimidazole and its derivatives undergo various chemical reactions, including:

Oxidation: Benzimidazole can be oxidized to form N-oxides.

Reduction: Reduction of benzimidazole derivatives can yield amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.

7,7-dimethyloctanoate and 7,7-dimethyloctanoic acid can undergo:

Esterification: Conversion between the ester and acid forms.

Hydrolysis: Hydrolysis of the ester to yield the corresponding acid.

Gold(3+) compounds can participate in:

Redox Reactions: Gold(3+) can be reduced to gold(0) or gold(1+) states.

Complexation: Formation of coordination complexes with various ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Acid Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.

Major Products

Oxidation of Benzimidazole: N-oxide derivatives.

Reduction of Benzimidazole: Amines.

Esterification of 7,7-dimethyloctanoic acid: 7,7-dimethyloctanoate.

Scientific Research Applications

The compound “1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)” has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Benzimidazole derivatives exhibit antimicrobial, antiviral, and anticancer activities.

Medicine: Gold compounds are used in the treatment of rheumatoid arthritis and as anti-cancer agents.

Industry: Employed in the synthesis of pharmaceuticals and as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Benzimidazole Derivatives: Albendazole, mebendazole, thiabendazole.

Gold Compounds: Auranofin, sodium aurothiomalate.

Uniqueness

The uniqueness of this compound lies in its combination of benzimidazole, octanoate derivatives, and gold(3+), which imparts a wide range of biological and chemical properties. This combination allows for diverse applications in medicine, chemistry, and industry, making it a versatile compound for research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.